![molecular formula C16H12N4O4 B5971851 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone CAS No. 5628-82-0](/img/structure/B5971851.png)
3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
Overview
Description
3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone, also known as HNQ-012, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone may also disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone inhibits cell growth and induces cell death through apoptosis. Inflammatory cells, 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone inhibits the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In bacterial cells, 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone disrupts cell membranes, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in lab experiments is its specificity for certain enzymes and proteins involved in cancer cell growth, inflammation, and bacterial cell membranes. This specificity makes it a useful tool for studying these processes. However, one limitation of using 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone. One direction is the development of 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone derivatives with improved specificity and reduced toxicity. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in vivo, which may provide insights into its potential therapeutic applications. Additionally, the use of 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in combination with other drugs may enhance its anti-cancer, anti-inflammatory, and anti-bacterial effects.
Synthesis Methods
3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with 2-amino-3-methylquinazolin-4(3H)-one in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone as a yellow crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.
Scientific Research Applications
3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has also been studied for its anti-inflammatory properties, which may be useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has shown promising anti-bacterial properties, which may be useful in the development of new antibiotics.
properties
IUPAC Name |
3-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-methylquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-18-14-5-3-2-4-13(14)16(22)19(10)17-9-11-8-12(20(23)24)6-7-15(11)21/h2-9,21H,1H3/b17-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIWZXLGDXPKLS-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416551 | |
Record name | AC1NSKLG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one | |
CAS RN |
5628-82-0 | |
Record name | AC1NSKLG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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